molecular formula C13H20O B8001481 2-(2-iso-Propylphenyl)-2-butanol

2-(2-iso-Propylphenyl)-2-butanol

Cat. No.: B8001481
M. Wt: 192.30 g/mol
InChI Key: LYTOOPPDIXHHHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-iso-Propylphenyl)-2-butanol: is an organic compound that belongs to the class of secondary alcohols. It is characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is notable for its structural complexity, which includes an iso-propyl group attached to a phenyl ring, making it a subject of interest in various chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-iso-Propylphenyl)-2-butanol can be achieved through several methods, including:

  • Grignard Reaction: : This method involves the reaction of 2-iso-propylphenylmagnesium bromide with butanone. The reaction is typically carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The product is then purified through distillation or recrystallization.

  • Reduction of Ketones: : Another method involves the reduction of 2-(2-iso-propylphenyl)-2-butanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is usually conducted in an inert solvent like tetrahydrofuran (THF) or diethyl ether.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Grignard reactions or catalytic hydrogenation processes. These methods are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : 2-(2-iso-Propylphenyl)-2-butanol can undergo oxidation reactions to form ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: : The compound can be reduced to form various hydrocarbons. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

  • Substitution: : The hydroxyl group in this compound can be substituted with other functional groups through reactions with halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products

    Oxidation: 2-(2-iso-Propylphenyl)-2-butanone, carboxylic acids

    Reduction: Hydrocarbons

    Substitution: Halogenated derivatives

Scientific Research Applications

2-(2-iso-Propylphenyl)-2-butanol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in studying reaction mechanisms and kinetics.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-iso-Propylphenyl)-2-butanol involves its interaction with various molecular targets, including enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The phenyl ring and iso-propyl group contribute to the compound’s hydrophobic interactions, affecting its binding affinity and specificity.

Comparison with Similar Compounds

2-(2-iso-Propylphenyl)-2-butanol can be compared with other similar compounds such as:

    2-Phenyl-2-butanol: Lacks the iso-propyl group, resulting in different physical and chemical properties.

    2-(2-Methylphenyl)-2-butanol: Contains a methyl group instead of an iso-propyl group, leading to variations in reactivity and biological activity.

    2-(2-Ethylphenyl)-2-butanol: Features an ethyl group, which influences its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct physical, chemical, and biological properties compared to its analogs.

Properties

IUPAC Name

2-(2-propan-2-ylphenyl)butan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-5-13(4,14)12-9-7-6-8-11(12)10(2)3/h6-10,14H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYTOOPPDIXHHHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C1=CC=CC=C1C(C)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.